1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one
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Overview
Description
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE is a complex organic compound with a unique structure that includes isoquinoline, naphthalene, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and naphthalene intermediates, followed by their coupling with the pyrrole derivative under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline, naphthalene, and pyrrole derivatives, such as:
- 1-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-3-(4-isopropylphenyl)-2-propen-1-one .
- [4a-hydroxyoctahydro-2(1H)-isoquinolinyl][3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]methanone .
Uniqueness
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-naphthalen-1-yl-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C26H30N2O2/c29-25(28-17-14-26(30)13-4-3-10-21(26)19-28)18-24(27-15-5-6-16-27)23-12-7-9-20-8-1-2-11-22(20)23/h1-2,5-9,11-12,15-16,21,24,30H,3-4,10,13-14,17-19H2 |
InChI Key |
QOWFWBDEKGRBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CC(C3=CC=CC4=CC=CC=C43)N5C=CC=C5)O |
Origin of Product |
United States |
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